[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
CAS No.: 1239773-56-8
Cat. No.: VC2837052
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239773-56-8 |
|---|---|
| Molecular Formula | C12H9ClN2O3 |
| Molecular Weight | 264.66 g/mol |
| IUPAC Name | 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H9ClN2O3/c13-9-4-2-1-3-8(9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) |
| Standard InChI Key | KDXBMNIGVBTHMK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)O)Cl |
Introduction
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a 2-chlorophenyl group and an acetic acid moiety. This compound has garnered significant attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. Its unique structure makes it a valuable building block for synthesizing more complex molecules.
Synthesis Methods
The synthesis of [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves a multi-step process:
-
Condensation: 2-Chlorobenzoyl chloride reacts with hydrazine to form the corresponding hydrazide.
-
Cyclization: The hydrazide undergoes cyclization with acetic anhydride to yield the pyridazine ring.
-
Functionalization: The acetic acid moiety is introduced through further chemical transformations.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, with optimization of reaction conditions being crucial.
Chemical Reactions and Applications
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions:
-
Oxidation: Forms corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
-
Reduction: Converts the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
-
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH₃).
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic Acids |
| Reduction | NaBH₄, LiAlH₄ | Alcohols |
| Substitution | NaOCH₃, KOtBu | Substituted Derivatives |
Biological Activities and Research Applications
This compound exhibits several biological activities:
-
Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
-
Anticancer Activity: Shows potential in enhancing the efficacy of chemotherapeutic agents like cisplatin.
-
Antimicrobial Effects: Indications of antimicrobial properties make it a candidate for infectious disease research.
In medicinal chemistry, it is investigated for its therapeutic properties, while in industry, it can be used in developing new materials.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Compared to similar compounds like [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propionic acid and [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butyric acid, [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid exhibits unique properties due to the acetic acid moiety, influencing its reactivity and biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume